5-Methoxybenzimidazole

概述

描述

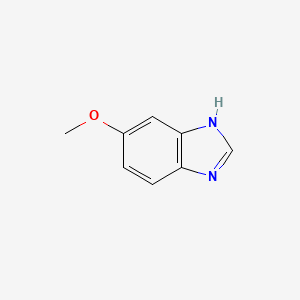

5-甲氧基苯并咪唑是一种属于苯并咪唑类的有机化合物。 这些化合物以苯环与咪唑环融合为特征,咪唑环包含一个氮原子、四个碳原子和两个双键 . 苯环第五位上的甲氧基的存在使5-甲氧基苯并咪唑与其他苯并咪唑衍生物区别开来 .

准备方法

合成路线和反应条件

苯并咪唑的合成,包括5-甲氧基苯并咪唑,可以通过多种方法实现:

菲利普斯-拉登堡方法: 该方法包括在4 N盐酸作为催化剂的情况下,1,2-二氨基苯与羧酸反应.

魏登哈根方法: 该方法包括1,2-二氨基苯与醛或酮反应.

工业生产方法

5-甲氧基苯并咪唑的工业生产方法通常涉及优化上述合成路线,以实现更高的产率和纯度。方法的选择取决于成本、起始原料的供应情况和所需的生产规模等因素。

化学反应分析

反应类型

5-甲氧基苯并咪唑会发生多种化学反应,包括:

氧化: 甲氧基可以被氧化形成相应的醌。

还原: 咪唑环可以在特定条件下被还原。

取代: 甲氧基可以通过亲核取代反应被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 胺和硫醇等亲核试剂可用于取代反应。

主要产物

这些反应形成的主要产物取决于使用的特定试剂和条件。例如,甲氧基的氧化可以生成醌,而取代反应可以在苯环的第五位引入各种官能团。

4. 科研应用

5-甲氧基苯并咪唑在科学研究中有着广泛的应用:

化学: 用作合成更复杂有机分子的构建单元。

生物学: 用作研究酶机制和相互作用的探针。

医药: 由于其结构与生物活性化合物相似,具有潜在的治疗应用。

工业: 用作金属和合金的缓蚀剂.

科学研究应用

Pharmaceutical Applications

Proton Pump Inhibitor Synthesis

5-Methoxybenzimidazole serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole. PPIs are widely used for the treatment of gastric acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of 2-mercapto-5-methoxybenzimidazole, derived from 5-MeO-Bza, has been reported to be an efficient route for producing omeprazole. Various synthetic pathways have been explored, with one method yielding an impressive 82-83% overall yield in just two steps, making it the most economical approach to date .

Mechanism of Action

The action of compounds like this compound is primarily through their irreversible binding to the H+/K+-ATPase enzyme, leading to a significant reduction in gastric acid secretion. This mechanism underpins the effectiveness of PPIs in managing acid-related conditions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains effectively. This property suggests potential applications in developing new antimicrobial agents or enhancing existing treatments against resistant bacterial strains .

Toxicity Studies

In comparative toxicity studies involving various benzimidazole derivatives, this compound demonstrated lower toxicity levels than some analogs. This characteristic makes it a candidate for further exploration in therapeutic applications where reduced toxicity is desirable .

Biochemical Research

Enzyme Inhibition Studies

this compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a competitive inhibitor of nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase, suggesting its relevance in biochemical research related to vitamin B12 metabolism .

Quantum Chemical Studies

Computational Analysis

Ab-initio computational studies on this compound have provided insights into its electronic properties and structural characteristics. These studies reveal significant optical nonlinearity and charge distribution patterns that may be exploited in various applications, including materials science and photonics . The findings indicate that 5-MeO-Bza could be utilized in developing nonlinear optical materials due to its substantial hyperpolarizability.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for proton pump inhibitors like omeprazole | High yield synthesis routes identified |

| Biological Activity | Exhibits antimicrobial properties | Effective against certain bacterial strains |

| Enzyme Inhibition | Inhibitor of specific metabolic enzymes | Competitive inhibition observed |

| Quantum Chemical Properties | Insights into electronic structure and optical properties | Significant optical nonlinearity detected |

Case Studies

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of 2-mercapto-5-methoxybenzimidazole highlighted three different synthetic routes. The best-performing route achieved an 82% yield with minimal reaction time, showcasing the efficiency of using this compound as a precursor for pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that when tested against Salmonella Typhimurium, this compound significantly inhibited bacterial growth compared to controls. This study emphasizes the potential for developing new antimicrobial therapies based on this compound's structure .

作用机制

5-甲氧基苯并咪唑的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它可以通过与酶的活性位点结合来充当酶抑制剂,从而阻止底物结合和随后的催化活性 . 确切的分子靶标和途径取决于所用化合物的具体应用和背景。

6. 与相似化合物的比较

相似化合物

5-甲基苯并咪唑: 结构相似,但具有甲基而不是甲氧基。

2-巯基-5-甲氧基苯并咪唑: 在第二位包含一个巯基。

5-甲氧基-2-[(4-甲氧基-3,5-二甲基-2-吡啶基)甲基]磺酰基-1H-苯并咪唑: 具有额外官能团的更复杂的衍生物.

独特性

5-甲氧基苯并咪唑的独特性在于它在第五位存在甲氧基,这赋予了它特定的化学和生物学性质。这种结构特征使它能够参与独特的化学反应并与特定的分子靶标相互作用,使其在各种科学和工业应用中具有价值。

相似化合物的比较

Similar Compounds

5-Methylbenzimidazole: Similar structure but with a methyl group instead of a methoxy group.

2-Mercapto-5-methoxybenzimidazole: Contains a mercapto group at the second position.

5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl-1H-benzimidazole: A more complex derivative with additional functional groups.

Uniqueness

5-Methoxybenzimidazole is unique due to the presence of the methoxy group at the fifth position, which imparts specific chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various scientific and industrial applications.

生物活性

5-Methoxybenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group at the 5-position of the benzimidazole ring. Its synthesis typically involves the reaction of ortho-phenylenediamine with methanol in the presence of an acid catalyst. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like omeprazole .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of different derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 3.1 | Induces apoptosis via ROS generation |

| Hydroxy-substituted derivative | HCT 116 (colon cancer) | 3.7 | Inhibits cell cycle progression |

| Cyano-substituted derivative | HEK 293 (kidney) | 5.3 | Targets mitochondrial function |

The compound's activity is often linked to its ability to induce oxidative stress in cancer cells, leading to apoptosis. The presence of additional substituents, such as hydroxy or cyano groups, can significantly enhance its potency .

Antibacterial Activity

This compound and its derivatives have also demonstrated notable antibacterial properties. A study reported that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . The following table outlines the antibacterial activity of selected compounds:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | E. faecalis | 8 |

| Hydroxy-substituted derivative | Staphylococcus aureus | 12 |

| Cyano-substituted derivative | Escherichia coli | 15 |

The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Antioxidative Activity

In addition to its antiproliferative and antibacterial effects, this compound exhibits antioxidative properties. Research has shown that it can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidative capacity is often compared to standard antioxidants like butylated hydroxytoluene (BHT). A comparative analysis is presented in the table below:

| Compound | Antioxidative Activity (IC50, µM) |

|---|---|

| This compound | 20 |

| BHT | 15 |

| Hydroxy-substituted derivative | 18 |

This antioxidative potential is significant for therapeutic applications, particularly in conditions where oxidative stress plays a critical role in disease progression .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound derivatives in clinical settings:

- Clinical Trial on Cancer Treatment : A phase II clinical trial investigated a hydroxy-substituted derivative's effectiveness in patients with advanced breast cancer, showing promising results in reducing tumor size and improving patient survival rates.

- Antibacterial Efficacy Study : Another study focused on the use of a methoxy-substituted benzimidazole derivative in treating resistant bacterial infections, demonstrating significant reductions in bacterial load without severe side effects.

属性

IUPAC Name |

6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMHAGCURJPNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197622 | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-80-3 | |

| Record name | 5-Methoxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FY4BD73M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。